Cas no 85121-42-2 (t-butyldichlorosilane)

t-butyldichlorosilane 化学的及び物理的性質
名前と識別子
-
- t-butyldichlorosilane
- Decaneperoxoic acid tert-butyl ester
- Percaprinsaeure-tert-butylester
- Peroxycaprinsaeure-tert.-butylester
- t-Butyldichlorsilan
- tert.-Butylperoxy-caprinat
- tert-butyl-decanoyl peroxide
- tert-Butyl-decanoyl-peroxid
- tert-butyldichlorosilane
- MFCD01320941
- SCHEMBL707894
- 85121-42-2
-
- MDL: MFCD01320941
- インチ: InChI=1S/C4H9Cl2Si/c1-4(2,3)7(5)6/h1-3H3
- InChIKey: NWEBDVDFFMXTEH-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)[Si](Cl)Cl
計算された属性
- せいみつぶんしりょう: 155.99300
- どういたいしつりょう: 154.9850572g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 55.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- ふってん: 108-109°C
- フラッシュポイント: 5°C
- PSA: 0.00000
- LogP: 2.48460
t-butyldichlorosilane セキュリティ情報
- 危険物輸送番号:UN 2987
- 危険カテゴリコード: 34
- セキュリティの説明: S26; S36/37/39
- TSCA:No
- リスク用語:R34
t-butyldichlorosilane 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
t-butyldichlorosilane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D133038-10g |
T-BUTYLDICHLOROSILANE |
85121-42-2 | 95% | 10g |
$790 | 2025-02-28 | |
eNovation Chemicals LLC | D133038-10g |
T-BUTYLDICHLOROSILANE |
85121-42-2 | 95% | 10g |
$790 | 2025-02-20 | |
eNovation Chemicals LLC | D133038-10g |
T-BUTYLDICHLOROSILANE |
85121-42-2 | 95% | 10g |
$790 | 2024-08-03 |
t-butyldichlorosilane 関連文献
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1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
t-butyldichlorosilaneに関する追加情報
T-Butyldichlorosilane: A Comprehensive Overview
T-Butyldichlorosilane, also known by its CAS number 85121-42-2, is a versatile organosilicon compound that has garnered significant attention in various fields of chemistry and materials science. This compound, with the molecular formula C4H9SiCl2, is widely recognized for its unique chemical properties and diverse applications. In recent years, advancements in synthetic methodologies and material engineering have further highlighted the potential of t-butyldichlorosilane in cutting-edge research and industrial processes.
The structure of t-butyldichlorosilane consists of a central silicon atom bonded to two chlorine atoms and a tert-butyl group. This arrangement imparts the compound with reactivity that makes it suitable for various chemical transformations. The tert-butyl group, being a bulky substituent, plays a crucial role in modulating the reactivity of the silicon center. Recent studies have explored the influence of steric effects on the reactivity of similar silanes, shedding light on how t-butyldichlorosilane can be optimized for specific reactions.
One of the most notable applications of t-butyldichlorosilane is in organometallic chemistry. Its ability to act as a precursor for silicon-containing organometallic complexes has been extensively studied. For instance, researchers have utilized this compound to synthesize novel transition metal complexes with enhanced catalytic activity. These findings have significant implications for industrial catalysis, particularly in processes such as olefin polymerization and cross-coupling reactions.
In materials science, t-butyldichlorosilane has found applications in the synthesis of advanced materials such as siloxanes and silicone polymers. The compound's reactivity allows for controlled polymerization reactions, leading to materials with tailored mechanical and thermal properties. Recent advancements in 3D printing technologies have leveraged these materials for creating high-performance components in aerospace and automotive industries.
The versatility of t-butyldichlorosilane extends to its use in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it a valuable reagent for constructing silicon-containing organic compounds. For example, researchers have employed this compound in the synthesis of bioactive molecules, where precise control over stereochemistry is crucial. These developments underscore the importance of t-butyldichlorosilane in drug discovery and development.
From an environmental perspective, understanding the fate and behavior of t-butyldichlorosilane in natural systems is critical. Recent studies have investigated its degradation pathways under various environmental conditions, providing insights into its potential impact on ecosystems. These findings are essential for developing sustainable practices and minimizing ecological risks associated with its use.
In conclusion, t-butyldichlorosilane (CAS No: 85121-42-2) stands as a testament to the ingenuity of modern chemistry. Its unique properties and wide-ranging applications continue to drive innovation across multiple disciplines. As research progresses, new opportunities for utilizing this compound are expected to emerge, further solidifying its role in both academic and industrial settings.
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